molecular formula C21H20N2O5S2 B2840272 methyl 3-({[(4-methylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate CAS No. 895264-00-3

methyl 3-({[(4-methylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2840272
CAS No.: 895264-00-3
M. Wt: 444.52
InChI Key: DALUWOTVASMNBL-UHFFFAOYSA-N
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Description

methyl 3-({[(4-methylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[(4-methylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of thiophene-2-carboxylic acid with appropriate sulfonamide and amine derivatives under controlled conditions. The reaction conditions often include the use of organic solvents such as toluene or acetonitrile and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

methyl 3-({[(4-methylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

methyl 3-({[(4-methylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-({[(4-methylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 3-({[(4-methylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide and amine functionalities, along with the thiophene ring, make it a versatile compound for various applications.

Properties

IUPAC Name

methyl 3-[[2-(4-methylanilino)-2-oxoethyl]-phenylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S2/c1-15-8-10-16(11-9-15)22-19(24)14-23(17-6-4-3-5-7-17)30(26,27)18-12-13-29-20(18)21(25)28-2/h3-13H,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALUWOTVASMNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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